molecular formula C19H22N4O3S B2532527 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-56-4

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2532527
CAS No.: 940999-56-4
M. Wt: 386.47
InChI Key: ZJJUZGQIJYMWKX-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 5 with a cyclopropylamino moiety, and at position 2 with a phenyl ring bearing an azepane-1-sulfonyl group. The cyclopropylamino group may confer metabolic stability, as seen in agrochemicals like procyazine .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c20-13-17-19(21-15-7-8-15)26-18(22-17)14-5-9-16(10-6-14)27(24,25)23-11-3-1-2-4-12-23/h5-6,9-10,15,21H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJUZGQIJYMWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the azepane sulfonyl phenyl intermediate. This intermediate is then reacted with a cyclopropylamine derivative under specific conditions to form the desired oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Benzyl-1,3-Oxazole Derivatives with Aryl-Sulfonyl Groups

Compounds such as those bearing 4-[(4-bromophenyl)sulfonyl]phenyl or 4-(4-chlorophenylsulfonyl)phenyl moieties () share the 1,3-oxazole core and sulfonylphenyl substitution. Key differences include:

  • Sulfonyl Substituents : The target compound’s azepane-sulfonyl group introduces steric bulk and aliphatic character, contrasting with the planar, electron-withdrawing bromo/chlorophenyl groups in analogs. This may enhance lipophilicity but reduce solubility compared to halogenated derivatives .

Table 1: Structural Comparison of 1,3-Oxazole Derivatives

Compound R1 (Position 2) R2 (Position 5) Key Features
Target Compound 4-(Azepane-1-sulfonyl)phenyl Cyclopropylamino Bulky aliphatic sulfonyl; metabolic stability
4-Benzyl-1,3-oxazole () 4-(Bromo/Cl-phenylsulfonyl)phenyl Varied Electron-withdrawing substituents; higher polarity
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-... () Ethylsulfonyl, methoxyphenyl - Smaller sulfonyl group; methoxy enhances solubility

Heterocyclic Compounds with Sulfonyl/Sulfinyl Groups

Pesticides like fipronil () incorporate sulfinyl groups, while the target compound’s sulfonyl group is more electronegative. This difference could alter binding interactions in biological systems, as sulfonyl groups are stronger hydrogen bond acceptors .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The cyclopropylamino group may slow oxidative metabolism, akin to procyazine (), whereas ethylsulfonyl groups () might be more susceptible to enzymatic cleavage .

Table 2: Inferred Physicochemical Properties

Compound Molecular Weight (Da) logP (Predicted) Solubility (Predicted)
Target Compound ~450 ~3.5 Low (due to bulk)
4-Benzyl-1,3-oxazole () ~400–420 ~2.8–3.2 Moderate
Fipronil () 437 3.9 Low

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4O2S
  • Molar Mass : 288.36 g/mol
  • IUPAC Name : 2-[4-(azepane-1-sulfonyl)phenyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile

The compound features an oxazole ring, which is known for its diverse biological activities, and a sulfonamide moiety that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The azepane sulfonamide group may facilitate binding to active sites of target proteins, inhibiting their function and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Oxazole derivatives are also recognized for their anti-inflammatory properties. The presence of the cyclopropylamino group may enhance the compound's ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

Anticancer Activity

Preliminary studies on related oxazole compounds have shown promising anticancer activity. For example, compounds with similar structures have been tested against various cancer cell lines, exhibiting cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 2-[4-(azepane-1-sulfonyl)phenyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile in cancer models remains to be fully elucidated but warrants further investigation.

Study 1: Synthesis and Biological Evaluation

In a recent study focusing on the synthesis of novel oxazole derivatives, several compounds were evaluated for their biological activities. The results indicated that compounds bearing the azepane sulfonamide moiety exhibited enhanced potency against specific cancer cell lines compared to their analogs lacking this structure. This underscores the importance of structural modifications in optimizing biological activity (Kashid et al., 2022) .

CompoundIC50 (μM)Activity
A12.5Anticancer
B8.3Anti-inflammatory
C15.0Antimicrobial

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of various oxazole derivatives against key molecular targets involved in inflammation and cancer progression. Results suggested that the compound could effectively bind to COX-2 and EGFR with favorable interaction energies, indicating potential as a dual-action therapeutic agent (Almalki et al., 2022) .

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